molecular formula C16H13N3O3S B5766572 N-(anilinocarbonothioyl)-3-(3-nitrophenyl)acrylamide

N-(anilinocarbonothioyl)-3-(3-nitrophenyl)acrylamide

Cat. No. B5766572
M. Wt: 327.4 g/mol
InChI Key: ATJZUUUQOMMFIO-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(anilinocarbonothioyl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as ANCA and is used in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

ANCA has been used in various scientific research applications, including the development of new drugs, the study of enzyme kinetics, and the investigation of protein-ligand interactions. ANCA has been found to be a potent inhibitor of various enzymes such as cysteine proteases and metalloproteases. It has also been used as a fluorescent probe for the detection of proteins and nucleic acids.

Mechanism of Action

ANCA acts as a thiol-reactive agent, which means it can react with thiol groups present in proteins and enzymes. This reaction can lead to the inhibition of enzyme activity and the disruption of protein function. ANCA has been found to bind to the active site of enzymes and form covalent bonds with cysteine residues, leading to irreversible inhibition.
Biochemical and Physiological Effects:
ANCA has been found to have various biochemical and physiological effects, including the inhibition of enzyme activity, the disruption of protein function, and the induction of apoptosis in cancer cells. ANCA has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of ANCA is its high potency as an enzyme inhibitor, making it a valuable tool for studying enzyme kinetics and protein-ligand interactions. However, ANCA has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle this compound safely.

Future Directions

ANCA has the potential to be used as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Future research should focus on the development of ANCA derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, ANCA could be used as a tool for the study of enzyme function and protein-ligand interactions in various research fields.

Synthesis Methods

The synthesis of ANCA involves the reaction of aniline with carbon disulfide to form anilinothiocarbamates, which are then reacted with 3-nitrophenylacrylamide to form ANCA. This reaction is catalyzed by a base such as triethylamine and requires the use of solvents such as dimethylformamide or dimethyl sulfoxide. The reaction is typically carried out under inert conditions to prevent oxidation and other unwanted side reactions.

properties

IUPAC Name

(E)-3-(3-nitrophenyl)-N-(phenylcarbamothioyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c20-15(18-16(23)17-13-6-2-1-3-7-13)10-9-12-5-4-8-14(11-12)19(21)22/h1-11H,(H2,17,18,20,23)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJZUUUQOMMFIO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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